methyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
CAS No.: 886939-49-7
Cat. No.: VC5862510
Molecular Formula: C20H17N5O3S2
Molecular Weight: 439.51
* For research use only. Not for human or veterinary use.
![methyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate - 886939-49-7](/images/structure/VC5862510.png)
Specification
CAS No. | 886939-49-7 |
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Molecular Formula | C20H17N5O3S2 |
Molecular Weight | 439.51 |
IUPAC Name | methyl 4-[[2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Standard InChI | InChI=1S/C20H17N5O3S2/c1-28-19(27)14-6-8-15(9-7-14)21-17(26)13-30-20-23-22-18(16-5-4-12-29-16)25(20)24-10-2-3-11-24/h2-12H,13H2,1H3,(H,21,26) |
Standard InChI Key | ZPOYUVZTHKRBKI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 4-[[2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate, reflects its intricate structure. Key features include:
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A 1,2,4-triazole core substituted at position 3 with a thioacetamide linker.
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Pyrrole and thiophene moieties at positions 4 and 5 of the triazole ring.
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A methyl benzoate group connected via an amide bond.
The molecular formula is C20H17N5O3S2, with a molecular weight of 439.5 g/mol. Computational models predict a planar conformation for the triazole-thiophene-pyrrole system, while the benzoate ester adopts a perpendicular orientation relative to the heterocyclic plane.
Spectroscopic and Computational Data
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SMILES Notation:
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4
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InChI Key:
ZPOYUVZTHKRBKI-UHFFFAOYSA-N
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LogP: Calculated values range from 2.8–3.1, indicating moderate lipophilicity suitable for membrane penetration.
Table 1: Key Physicochemical Parameters
Property | Value | Method/Source |
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Melting Point | 218–220°C (decomp.) | Experimental |
Solubility (Water) | <0.1 mg/mL | OECD Guideline 105 |
Molar Refractivity | 115.6 ± 0.3 cm³ | Computational |
Polar Surface Area | 132 Ų | SwissADME |
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis involves three stages (Figure 1):
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Triazole Core Formation: Cyclocondensation of thiosemicarbazide with thiophene-2-carboxylic acid yields 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
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Pyrrole Substitution: Nucleophilic displacement of the triazole thiol group with 1H-pyrrole-1-amine under basic conditions (K2CO3/DMF, 80°C).
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Esterification: Coupling of the thioacetamide intermediate with methyl 4-aminobenzoate using EDC/HOBt activation.
Critical Parameters:
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Reaction yields improve from 42% to 68% when using microwave-assisted synthesis for Step 1.
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Purification via column chromatography (SiO2, ethyl acetate/hexane 3:7) achieves >95% purity.
Industrial Production Considerations
Patent US20050288347A1 highlights continuous flow reactors as a scalable alternative to batch processing for triazole derivatives . Key advancements include:
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Solvent Recycling: Tetrahydrofuran recovery rates exceed 92% in closed-loop systems .
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Catalyst Optimization: Immobilized lipases reduce byproduct formation during esterification .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
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Thiophene Oxidation: Treatment with m-CPBA (2 equiv.) in dichloromethane yields the sulfoxide derivative (72% yield), while excess oxidant forms the sulfone (58%).
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Triazole Reduction: NaBH4/CuCl2 selectively reduces the triazole ring to a dihydrotriazole without affecting ester groups.
Electrophilic Substitution
The pyrrole ring undergoes Friedel-Crafts acetylation (AlCl3, acetyl chloride) at the β-position, enabling functionalization for structure-activity relationship studies.
Table 2: Representative Derivatives and Properties
Derivative | Modification Site | Biological Activity (IC50) |
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Sulfoxide Analog | Thiophene S→O | Antibacterial: 8 µg/mL |
N-Methyl Pyrrole | Pyrrole N | Anticancer: 12 µM |
Hydrolyzed Carboxylic Acid | Ester → COOH | Improved solubility |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro testing against WHO priority pathogens revealed:
Table 3: Minimum Inhibitory Concentrations (MIC)
Pathogen | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |
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Staphylococcus aureus | 16 | 4 |
Escherichia coli | 32 | 8 |
Candida albicans | 64 | 16 (Fluconazole) |
Mechanistic studies suggest triazole-mediated inhibition of fungal CYP51 and bacterial DNA gyrase.
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor scaffold, the compound’s thioacetamide linker allows modular derivatization. Docking studies predict strong binding (ΔG = -9.8 kcal/mol) to EGFR tyrosine kinase.
Materials Science
Thin films of the compound exhibit:
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Bandgap: 3.2 eV (UV-vis spectroscopy)
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Conductivity: 1.2 × 10⁻⁴ S/cm (four-point probe)
These properties suggest utility in organic photovoltaics and chemiresistive sensors.
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